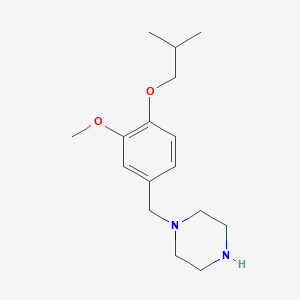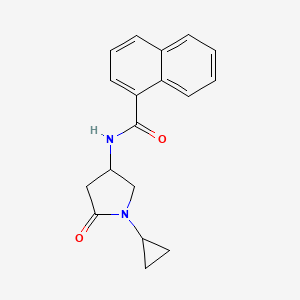
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-naphthamide, commonly known as CPN, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. CPN is a small molecule that belongs to the family of naphthamides and has been shown to possess various biological activities, including anti-inflammatory and anti-tumor effects.
Wirkmechanismus
The mechanism of action of CPN is not fully understood. However, studies have shown that it may exert its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Inhibition of COX-2 by CPN may reduce the production of inflammatory mediators, leading to its anti-inflammatory effects. PDE-4 is an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP), which is an important signaling molecule. Inhibition of PDE-4 by CPN may increase the levels of cAMP, leading to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
CPN has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that CPN inhibits the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, CPN has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In vivo studies have shown that CPN reduces inflammation and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPN in lab experiments is its ability to inhibit the activity of specific enzymes, such as COX-2 and PDE-4, which are involved in various biological processes. Additionally, CPN has been shown to possess anti-inflammatory and anti-tumor effects, making it a potential therapeutic agent for the treatment of inflammatory diseases and cancer. However, one limitation of using CPN in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of CPN. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its anti-tumor effects and its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of CPN and to optimize its pharmacokinetics and pharmacodynamics for clinical use.
Synthesemethoden
The synthesis of CPN involves the reaction of 1-naphthoic acid with cyclopropylamine and acetic anhydride. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions. The resulting product is then purified using column chromatography to obtain pure CPN.
Wissenschaftliche Forschungsanwendungen
CPN has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, CPN has been shown to possess anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. These findings suggest that CPN may have potential as a therapeutic agent for the treatment of inflammatory diseases and cancer.
Eigenschaften
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17-10-13(11-20(17)14-8-9-14)19-18(22)16-7-3-5-12-4-1-2-6-15(12)16/h1-7,13-14H,8-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXIIUZLOLBWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-naphthamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2949226.png)
![4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2949227.png)

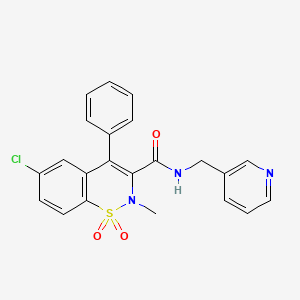
![2-(4-fluorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2949231.png)
![6-phenoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2949233.png)
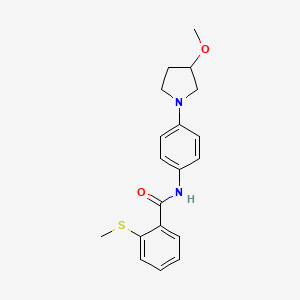
![(Z)-4-(5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2949239.png)
![N-cyclopentyl-2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2949240.png)

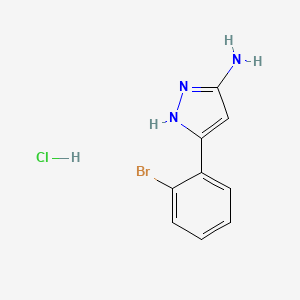
![methyl [(7-fluoro-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetate](/img/structure/B2949246.png)

